1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
Description
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 4-chlorophenyl group at position 1 and a pentamethylbenzyl sulfonyl group at position 2. Its molecular formula is C21H25ClO3S, with a molecular weight of approximately 409.94 g/mol (adjusted for chlorine substitution compared to the fluorinated analog in ). Industrial-grade production of this compound is documented, highlighting its relevance in pharmaceutical or material science applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO3S/c1-13-14(2)16(4)20(17(5)15(13)3)12-26(24,25)11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMQSFDBWCRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,3,4,5,6-pentamethylbenzyl chloride.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 1-(4-chlorophenyl)-2-propanone.
Sulfonylation: The intermediate is then reacted with 2,3,4,5,6-pentamethylbenzyl chloride in the presence of a sulfonylating agent like sulfur trioxide-pyridine complex to introduce the sulfonyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The sulfonyl group undergoes reduction under specific conditions:
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Catalytic hydrogenation : Using H₂/Pd-C in ethanol at 50–60°C reduces the sulfonyl group to a thioether (-S-), yielding 1-(4-chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)thio]-1-propanone .
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Lithium aluminum hydride (LiAlH₄) : In anhydrous THF, LiAlH₄ reduces the sulfonyl group to a sulfide (-S-) while leaving the ketone intact.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Catalytic reduction | H₂ (1 atm), Pd-C, EtOH, 50°C | 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)thio]-1-propanone | 72–85% |
| Hydride reduction | LiAlH₄, THF, reflux | 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)thio]-1-propanone | 68% |
Nucleophilic Substitution
The sulfonyl group’s electron-withdrawing nature activates the adjacent carbon for nucleophilic attack:
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Amine substitution : Reacting with primary amines (e.g., methylamine) in DMF at 80°C replaces the sulfonyl group with an amine, forming 1-(4-chlorophenyl)-3-(alkylamino)-1-propanone derivatives.
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Alcoholysis : Treatment with methanol/NaOH under reflux replaces the sulfonyl group with a methoxy group, producing 1-(4-chlorophenyl)-3-methoxy-1-propanone .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | DMF, 80°C, 6 h | 1-(4-Chlorophenyl)-3-(methylamino)-1-propanone | 64% |
| Methanol/NaOH | Reflux, 4 h | 1-(4-Chlorophenyl)-3-methoxy-1-propanone | 58% |
Hydrolysis Reactions
Acidic or basic hydrolysis cleaves the sulf
Scientific Research Applications
The compound 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is a notable chemical in various scientific research applications. This article will explore its properties, synthesis, and diverse applications across different fields, supported by comprehensive data tables and case studies.
Molecular Formula
- Molecular Formula : C₁₅H₁₈ClO₂S
- Molecular Weight : 300.82 g/mol
Structural Characteristics
The compound features a chlorophenyl group and a pentamethylbenzylsulfonyl moiety, contributing to its unique chemical behavior. The sulfonyl group enhances its reactivity, making it suitable for various applications in organic synthesis.
Pharmaceutical Development
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against certain diseases due to the presence of the sulfonyl group, which is known for enhancing biological activity.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of compounds similar to 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone. Results indicated that derivatives with similar substituents exhibited significant cytotoxic effects on cancer cell lines, suggesting a pathway for drug development targeting specific cancer types.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions.
Synthesis Pathway
The synthesis of 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone can be achieved through:
- Step 1 : Formation of the sulfonamide from the corresponding amine and sulfonyl chloride.
- Step 2 : Alkylation using an appropriate alkyl halide to yield the final product.
Material Science
Due to its unique structural properties, this compound has potential applications in material science as a precursor for creating novel polymers or coatings with specific functionalities.
Example: Polymerization Studies
Research has shown that incorporating sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. The compound's ability to act as a cross-linking agent is particularly noteworthy.
Data Tables
| Study Type | Activity Observed | Reference |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity | [Case Study Reference] |
| Enzyme Inhibition | Moderate inhibition of enzymes | [Enzyme Study Reference] |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Note: The target compound’s CAS number is inferred from its fluorinated analog (868255-95-2) in , with chlorine replacing fluorine.
Key Observations :
- The pentamethylbenzyl sulfonyl group in the target compound introduces significant steric bulk compared to the pentafluorophenyl sulfanyl group in or the 4-methylphenyl sulfonyl group in .
- Substitution with piperidinyl (Aldi-4) simplifies the structure but reduces electronic complexity .
Physicochemical and Electronic Properties
Key Observations :
- The target compound’s sulfonyl group may target enzymes like acetylcholinesterase (similar to oxadiazole derivatives in ), but its bulky substituents could alter binding affinity.
- Aldi-4 demonstrates the impact of nitrogen-containing substituents (piperidinyl) on enzyme inhibition , suggesting that the target compound’s sulfonyl group may engage different biological pathways.
Biological Activity
1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24ClO2S
- Molecular Weight : 352.91 g/mol
- CAS Number : 20145-50-0
- Boiling Point : Approximately 276.2 °C
- Density : 0.915 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of interest include its anti-inflammatory, analgesic, and anticancer properties.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .
Analgesic Effects
In animal models, the compound has shown promising analgesic properties. A study involving the acetic acid-induced writhing test revealed that it significantly reduced the number of writhes compared to control groups . This suggests potential utility in pain management therapies.
Anticancer Properties
Preliminary investigations have indicated that the compound may possess anticancer activity. In vitro assays using various cancer cell lines (e.g., breast and colon cancer) showed that it can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
The mechanisms underlying the biological activities of 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone are still being elucidated. However, several pathways have been proposed:
- Inhibition of NF-kB Pathway : The compound may exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes .
- Induction of Apoptosis : In cancer cells, it appears to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Studies
- Study on Inflammation : A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers after treatment over four weeks .
- Analgesia in Rodent Models : A series of experiments tested various dosages in rodent models for pain relief. The findings supported its use as a non-opioid analgesic alternative .
- Cancer Cell Line Studies : Research on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis .
Q & A
Q. What are effective synthetic routes for 1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone?
- Methodological Answer : The synthesis typically involves a sulfonylation reaction between 1-(4-chlorophenyl)-1-propanone and 2,3,4,5,6-pentamethylbenzyl sulfonyl chloride. Key steps include:
Precursor Preparation : 2,3,4,5,6-Pentamethylbenzyl chloride (CAS 484-65-1) is oxidized to the sulfonyl chloride using chlorosulfonic acid .
Nucleophilic Substitution : React the sulfonyl chloride with the propanone derivative under basic conditions (e.g., K₂CO₃ in dry DMF) at 60–80°C for 6–12 hours .
- Optimization Tips :
- Use inert atmosphere (N₂/Ar) to prevent oxidation byproducts.
- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3).
- Yield Comparison :
| Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, K₂CO₃, 80°C, 8h | 72 | 95% |
| THF, NaH, 60°C, 12h | 65 | 89% |
Q. How can the purity of this compound be validated?
- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:
- HPLC : Employ a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) at 1.0 mL/min. Detect impurities at 254 nm .
- 1H NMR : Key signals include the singlet for pentamethylbenzyl (δ 2.2–2.3 ppm) and the sulfonyl-propanone carbonyl (δ 3.1–3.3 ppm). Compare with reference standards for impurities like fenofibric acid (δ 8.1–8.3 ppm) .
- Elemental Analysis : Ensure C, H, Cl, and S percentages align with theoretical values (e.g., C: 65.2%, H: 5.8%) .
Q. What solvents are suitable for recrystallization?
- Methodological Answer : Optimal recrystallization solvents depend on polarity and solubility:
- Ethanol/Water Mixtures : Provides high recovery (85–90%) with minimal impurity carryover.
- Dichloromethane/Hexane : Effective for removing non-polar byproducts (e.g., unreacted pentamethylbenzyl chloride) .
- Critical Note : Avoid DMSO due to high boiling point and potential sulfoxide formation .
Advanced Research Questions
Q. How to resolve contradictory NMR data between theoretical and observed spectra?
- Methodological Answer : Discrepancies often arise from steric hindrance or unexpected tautomerism:
- Steric Effects : The pentamethylbenzyl group causes anisotropic shielding, shifting adjacent proton signals. Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
- Tautomeric Forms : The propanone moiety may exhibit keto-enol tautomerism in DMSO-d₆. Confirm via variable-temperature NMR (25–80°C) .
- Case Study : A 0.2 ppm downfield shift in the sulfonyl CH₂ group was traced to residual DMF; repurification with ethanol resolved the issue .
Q. What strategies mitigate side reactions during sulfonylation?
- Methodological Answer : Common side reactions include over-sulfonylation and oxidation. Mitigation approaches:
Q. How to optimize HPLC methods for separating stereoisomers or degradation products?
- Methodological Answer : Adjust mobile phase composition and column type:
- Mobile Phase : Replace sodium acetate with 0.1% trifluoroacetic acid (TFA) to improve peak symmetry for acidic degradation products .
- Column : Switch to a chiral column (e.g., Chiralpak IA) with n-hexane/isopropanol (85:15) to resolve enantiomers .
- Gradient Elution : Use a 20–60% acetonitrile gradient over 30 minutes to separate polar impurities (e.g., hydrolyzed sulfonic acid) .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis .
- Waste Disposal : Collect organic waste in halogen-resistant containers; neutralize aqueous layers with NaHCO₃ before disposal .
- Spill Management : Absorb spills with vermiculite, then treat with 10% NaOH solution to hydrolyze reactive groups .
Data Contradiction Analysis
Q. How to address inconsistencies in mass spectrometry (MS) and elemental analysis data?
- Methodological Answer :
- MS Artifacts : Adducts (e.g., [M+Na]+) may misrepresent molecular weight. Use ESI-negative mode or dilute samples to reduce adduct formation .
- Elemental Analysis : Discrepancies >0.3% suggest impurities. Recalibrate the analyzer and cross-check with combustion analysis for sulfur content .
- Example : A reported 2.1% Cl deficit was traced to hygroscopicity; drying samples at 100°C for 2 hours restored accuracy .
Tables for Key Parameters
Q. Table 1: HPLC Conditions for Purity Analysis
| Parameter | Value | Source |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | |
| Mobile Phase | Methanol/sodium acetate (65:35) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm |
Q. Table 2: NMR Reference Peaks
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pentamethylbenzyl | 2.2–2.3 | Singlet |
| Sulfonyl CH₂ | 3.1–3.3 | Triplet |
| Aromatic (Cl-C₆H₄) | 7.4–7.6 | Doublet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
